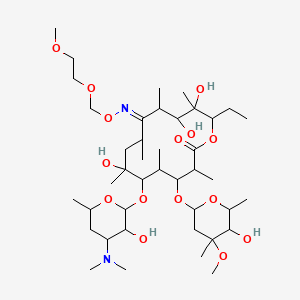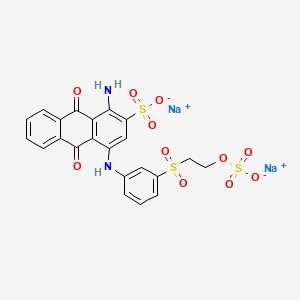
Swainsonine, synthetic
Descripción general
Descripción
Swainsonine is an indolizidine alkaloid that was first identified from the plant Swainsona canescens It is known for its potent inhibitory effects on alpha-mannosidase enzymes, which play a crucial role in glycoprotein processing
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The enantioselective synthesis of swainsonine involves a series of steps, typically starting with the organocatalyzed aldol reaction followed by reductive amination. One notable method includes the use of (S)- or ®-proline as a catalyst for the aldol reaction, which is then followed by intramolecular reductive amination to form a chiral pyrrolidine derivative. This intermediate is further processed to yield swainsonine .
Industrial Production Methods: Industrial production of swainsonine can be achieved through bioreactor operations using fungal fermentation. Optimization of fermentative production involves controlling parameters such as oxygen transfer rates and impeller speeds to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Swainsonine undergoes various chemical reactions, including:
Oxidation: Swainsonine can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Swainsonine can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various swainsonine derivatives with modified functional groups, which can have different biological activities .
Aplicaciones Científicas De Investigación
Swainsonine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosidase inhibition and glycoprotein processing.
Biology: Investigated for its role in disrupting glycoprotein synthesis and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a tool for studying enzyme inhibition.
Mecanismo De Acción
Swainsonine exerts its effects by inhibiting alpha-mannosidase enzymes, specifically Golgi alpha-mannosidase II. This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of hybrid-type glycans. The disruption of glycoprotein processing affects various cellular functions, including cell growth and metastasis. Swainsonine’s ability to inhibit these enzymes makes it a promising candidate for anticancer therapies .
Comparación Con Compuestos Similares
Swainsonine is unique among indolizidine alkaloids due to its specific inhibition of alpha-mannosidase enzymes. Similar compounds include:
8-epi-Swainsonine: A stereoisomer of swainsonine with similar inhibitory properties.
Dideoxy-Imino-Lyxitol: Another indolizidine alkaloid with glycosidase inhibitory activity
Propiedades
IUPAC Name |
(1S,2R,8R)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-DCDLSZRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2[C@@H]([C@@H](CN2C1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B7804040.png)












